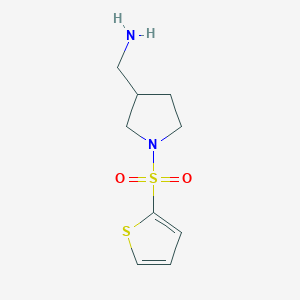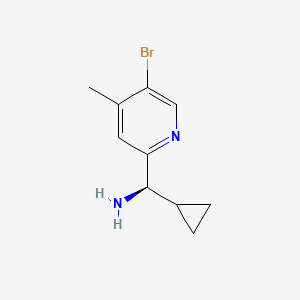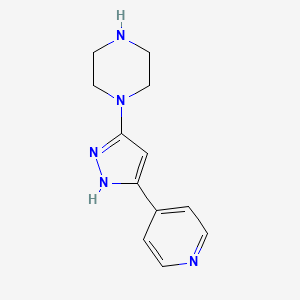
(1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)methanamine is a chemical compound with a unique structure that includes a thiophene ring, a sulfonyl group, and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)methanamine typically involves the reaction of thiophene-2-sulfonyl chloride with pyrrolidine-3-methanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene-2-ylsulfide derivatives.
Substitution: N-alkyl or N-acyl derivatives of the pyrrolidine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)methanamine serves as a building block for the synthesis of more complex molecules
Biology
This compound has potential applications in the development of biologically active molecules. Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific diseases or conditions.
Industry
In the material science industry, this compound can be used in the synthesis of polymers or other materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for industrial applications.
Wirkmechanismus
The mechanism of action of (1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form hydrogen bonds or electrostatic interactions with target proteins, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-(Thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanamine
- (1-(Thiophen-2-ylsulfonyl)pyrrolidin-4-yl)methanamine
- (1-(Thiophen-3-ylsulfonyl)pyrrolidin-3-yl)methanamine
Uniqueness
(1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)methanamine is unique due to the specific positioning of the sulfonyl group and the thiophene ring This configuration can influence its reactivity and binding properties, making it distinct from other similar compounds
Eigenschaften
Molekularformel |
C9H14N2O2S2 |
|---|---|
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)methanamine |
InChI |
InChI=1S/C9H14N2O2S2/c10-6-8-3-4-11(7-8)15(12,13)9-2-1-5-14-9/h1-2,5,8H,3-4,6-7,10H2 |
InChI-Schlüssel |
CNAOIZUKGQAGMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1CN)S(=O)(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine](/img/structure/B13641522.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)benzoic acid](/img/structure/B13641525.png)
![1-[1-(Methylamino)cyclopropyl]ethanone](/img/structure/B13641533.png)


